molecular formula C9H15ClN2O B3208375 (2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride CAS No. 1049803-06-6

(2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride

Cat. No.: B3208375
CAS No.: 1049803-06-6
M. Wt: 202.68 g/mol
InChI Key: WHCQHDSGHSCDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O and its molecular weight is 202.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of N-Aryl-γ-Pyridones : A study by Looker and Cliffton (1986) demonstrated that 2-Hydroxymethyl-5-methoxy-4-H-pyran-4-one reacts with aniline derivatives in dilute aqueous hydrochloric acid, forming N-aryl-γ-pyridone, highlighting its role in the synthesis of various chemical compounds (Looker & Cliffton, 1986).

  • Manganese(II) Complex Synthesis : Wu et al. (2004) synthesized various manganese(II) complexes using ligands like N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine (mepma). This research shows its utility in creating metal complexes with potential applications in fields like catalysis and materials science (Wu et al., 2004).

  • Demethylation Processes : In the study by Schmid et al. (2004), 4-Methoxyphenylbutyric acid was demethylated using pyridinium hydrochloride, indicating the use of similar compounds in large-scale demethylation processes, a critical step in various synthetic pathways (Schmid et al., 2004).

Biological and Medicinal Applications

  • Antifungal and Antimicrobial Activities : Demchenko et al. (1987) and Georgiadis (1976) explored the synthesis of compounds using (2-Methoxyethyl)(4-pyridinylmethyl)amine derivatives, which exhibited significant antifungal and antimicrobial activities, highlighting its potential in pharmaceutical applications (Demchenko et al., 1987); (Georgiadis, 1976).

  • Polymer Modification and Applications : Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with amines including derivatives of (2-Methoxyethyl)(4-pyridinylmethyl)amine, for use in medical applications due to enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

  • Palladium(II) and Platinum(II) Complexes : Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes with benzimidazole ligands derived from (2-Methoxyethyl)(4-pyridinylmethyl)amine, which showed potential as anticancer compounds (Ghani & Mansour, 2011).

Properties

IUPAC Name

2-methoxy-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-12-7-6-11-8-9-2-4-10-5-3-9;/h2-5,11H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCQHDSGHSCDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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